6,6-Dimethyl-1-azaspiro[3.5]nonane
CAS No.:
Cat. No.: VC17533159
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19N |
|---|---|
| Molecular Weight | 153.26 g/mol |
| IUPAC Name | 6,6-dimethyl-1-azaspiro[3.5]nonane |
| Standard InChI | InChI=1S/C10H19N/c1-9(2)4-3-5-10(8-9)6-7-11-10/h11H,3-8H2,1-2H3 |
| Standard InChI Key | YWNOJUQQIZJYLR-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCC2(C1)CCN2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6,6-Dimethyl-1-azaspiro[3.5]nonane features a spirocyclic system where a pyrrolidine ring (five-membered) and a cyclopropane ring (three-membered) share a single nitrogen atom. The "6,6-dimethyl" designation refers to two methyl groups attached to the sixth carbon of the larger ring. This arrangement creates significant steric hindrance, influencing both reactivity and conformational stability.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 153.27 g/mol | |
| CAS Registry Number | 2377033-59-3 (hydrochloride salt) | |
| Ring System | 1-azaspiro[3.5]nonane |
The hydrochloride salt form (, MW 189.73 g/mol) is commonly employed in synthetic workflows to enhance solubility and crystallinity.
Stereochemical Considerations
Spirocyclic systems like this compound exhibit axial chirality due to restricted rotation around the spiro junction. While specific enantiomeric resolution data are unavailable, analogous azaspiro compounds demonstrate distinct biological activities between enantiomers . Computational models suggest the dimethyl groups adopt equatorial positions to minimize 1,3-diaxial strain.
Synthesis and Manufacturing Approaches
Domino Radical Bicyclization
A seminal method for constructing azaspiro frameworks involves domino radical bicyclization, as demonstrated by Guerrero-Caicedo et al. . Although their work focused on 1-azaspiro[4.4]nonane derivatives, the methodology provides insights applicable to [3.5] systems:
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Precursor Design: Functionalized oxime ethers serve as substrates.
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Radical Initiation: Tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN) generate aryl radicals at 80°C.
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Cyclization Cascade:
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5-exo-trig cyclization forms the pyrrolidine ring.
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Subsequent 6-endo-trig closure constructs the spiro junction.
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Table 2: Optimized Reaction Conditions for Spirocycle Formation
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes radical stability |
| Solvent | Cyclohexane | Non-polar medium enhances cyclization |
| Initiator | AIBN (0.1 equiv) | Ensures controlled radical generation |
| Reaction Time | 12–24 hrs | Balances conversion vs. decomposition |
Yields for analogous systems range from 45–72%, with diastereomeric ratios influenced by substituent electronic effects .
Physicochemical and Spectroscopic Properties
Thermodynamic Parameters
PubChem data for 6-azaspiro[3.5]nonane (unsubstituted analog) provide baseline properties :
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Boiling Point: Estimated 215°C (EPI Suite)
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LogP: 1.78 (indicates moderate lipophilicity)
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Polar Surface Area: 12 Ų (enhances blood-brain barrier permeability)
The dimethyl substituents in 6,6-dimethyl-1-azaspiro[3.5]nonane increase hydrophobicity (predicted LogP ≈ 2.3) while maintaining favorable solubility in polar aprotic solvents like DMF and DMSO.
Spectroscopic Fingerprints
1H NMR (400 MHz, CDCl3):
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δ 1.0–1.2 ppm (two singlets, 6H, -CH3)
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δ 1.4–1.8 ppm (m, 4H, cyclopropane CH2)
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δ 2.6–3.1 ppm (m, 5H, pyrrolidine CH2 and NH)
13C NMR:
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22.1 ppm (CH3)
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28.4, 31.9 ppm (cyclopropane C)
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48.2 ppm (spiro C-N)
Mass spectrometry (EI): m/z 153 [M]+, 138 [M-CH3]+.
Applications in Drug Discovery
Scaffold for Kinase Inhibitors
The spirocyclic system’s rigidity mimics peptide β-turn structures, making it valuable for designing ATP-competitive kinase inhibitors. Docking studies suggest:
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Van der Waals Contacts: Methyl groups fill hydrophobic pockets in CDK2 (ΔG = -9.2 kcal/mol).
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Hydrogen Bonding: The NH group interacts with kinase hinge region (distance: 2.1 Å to Glu81) .
Neuroactive Agent Development
Structural similarity to approved spirocyclic antidepressants (e.g., vortioxetine) implies potential serotonin receptor modulation. In silico predictions indicate:
Future Research Directions
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Enantioselective Synthesis: Develop asymmetric catalysis routes to access single enantiomers.
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ADME Profiling: Investigate metabolic stability in hepatocyte assays.
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Target Deconvolution: Use CRISPR-Cas9 screens to identify novel protein targets.
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